N-(2-methoxyphenyl)-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide
Description
N-(2-Methoxyphenyl)-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide is a triazinoindole derivative characterized by a sulfur-linked acetamide moiety and an isopropyl substituent on the triazinoindole core. Its structure combines a hydrophobic isopropyl group with a polar 2-methoxyphenyl acetamide, making it a candidate for diverse biological interactions. This article compares its structural, synthetic, and functional attributes with related compounds, leveraging data from peer-reviewed studies .
Properties
Molecular Formula |
C21H21N5O2S |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-[(5-propan-2-yl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H21N5O2S/c1-13(2)26-16-10-6-4-8-14(16)19-20(26)23-21(25-24-19)29-12-18(27)22-15-9-5-7-11-17(15)28-3/h4-11,13H,12H2,1-3H3,(H,22,27) |
InChI Key |
DGWSBKABILBWIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N~1~-(2-methoxyphenyl)acetamide involves multiple steps, starting with the preparation of the triazinoindole core. This core is typically synthesized through a series of cyclization reactions involving appropriate precursors under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N~1~-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like thiols, amines, and alcohols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted analogs .
Scientific Research Applications
2-[(5-Isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N~1~-(2-methoxyphenyl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N~1~-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby modulating their activity . The compound’s structure allows it to interact with various biological pathways, influencing cellular processes .
Comparison with Similar Compounds
Core Modifications
- Bromo: Bromination at the 8-position (e.g., compound 27 in ) increases molecular weight (~507 Da) and may enhance halogen bonding in target proteins . Allyl/Benzyl: Derivatives with allyl () or benzyl () groups show higher lipophilicity (logP >4.0), impacting membrane permeability .
Acetamide Modifications
- Chain Length : Propionamide analogs (3-carbon chain, ) demonstrate weaker antidepressant activity (TST assay) compared to acetamides (2-carbon), highlighting the importance of chain length in bioactivity .
- Nitro/Chloro (): Electron-withdrawing groups (e.g., 2-nitro in ) increase polarity but may reduce bioavailability .
Physicochemical Properties
*Estimated using fragment-based methods.
Antimicrobial and Antifungal
- Triazinoindole-pyrazoline hybrids (): Compound 32 showed moderate activity against E. coli (MIC ~32 µg/mL), while the target’s isopropyl group may enhance Gram-negative penetration .
- NV5 () : A pyridinyloxy analog inhibits Pseudomonas quorum sensing, suggesting the target’s methoxyphenyl group could be optimized for similar pathways .
Enzyme Inhibition
- Ephrin Receptor Inhibition (): A methyl-triazinoindole analog exhibited an IC50 of 136,000 nM, indicating that bulkier substituents (e.g., isopropyl) might improve affinity .
Antidepressant Potential
- Propionamide analogs () : Weaker activity (TST assay) than acetamides underscores the critical role of the 2-carbon chain .
Biological Activity
N-(2-methoxyphenyl)-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide, also known as Y511-2258, is a complex organic compound with a molecular formula of C21H21N5O2S and a molecular weight of approximately 407.49 g/mol. This compound features a unique combination of structural elements, including a methoxyphenyl group, an acetamide functional group, and a triazinoindole moiety linked by a sulfanyl bridge. Its distinctive chemical properties suggest potential biological activities that warrant detailed exploration.
Biological Activity Overview
The biological activity of this compound has been the subject of various studies, particularly focusing on its potential as an enzyme inhibitor and its interactions with various biological pathways.
Antidepressant Activity
Research indicates that compounds with similar structural motifs exhibit significant antidepressant activity. For instance, a study synthesized several derivatives of triazinoindole compounds and evaluated their efficacy using the tail suspension test (TST) in mice. Selected compounds demonstrated comparable effects to established antidepressants like fluoxetine and imipramine . The presence of nitrogen-containing heterocycles in the structure may contribute to these pharmacological effects.
Antioxidant and Anticancer Properties
The antioxidant and anticancer activities of related derivatives have also been investigated. For example, derivatives tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines showed varying degrees of cytotoxicity, with some exhibiting higher potency against glioblastoma cells . The DPPH radical scavenging method has been employed to assess antioxidant capacity, indicating that such compounds can effectively neutralize free radicals.
Enzyme Inhibition
Molecular docking studies have suggested that this compound may inhibit specific enzymes by binding to their active sites. This interaction could modulate the activity of various biological pathways, potentially leading to therapeutic applications in treating diseases influenced by these pathways.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis highlights how modifications in the chemical structure influence biological activity. The combination of functional groups in this compound enhances its reactivity and biological potential compared to structurally similar compounds.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Isopropyl-[1,2,4]triazino-indole derivative | Contains triazine and indole moieties | Lacks methoxyphenyl group |
| 1-Methyl-[1,2,4]triazole | Simpler triazole structure | No indole or sulfanyl groups |
| 3-Acetylindole derivative | Indole core with acetyl substitution | Different functional groups affect reactivity |
The presence of both the methoxyphenyl acetamide moiety and the triazinoindole structure contributes significantly to its unique properties and potential applications in medicinal chemistry.
Case Study 1: Antidepressant Activity Evaluation
In a controlled study involving animal models, researchers synthesized a series of triazinoindole derivatives. The evaluation through TST revealed that certain compounds exhibited significant antidepressant-like effects comparable to standard treatments. This study underscores the potential of this compound in addressing mood disorders.
Case Study 2: Anticancer Efficacy
Another investigation assessed the anticancer properties of related compounds against various cancer cell lines. The results indicated that specific derivatives displayed enhanced cytotoxicity against glioblastoma cells compared to others. This finding suggests that further exploration into this compound could yield promising leads for cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
